molecular formula C15H12ClN B3360410 9-Chloro-3,5-dimethylacridine CAS No. 88914-93-6

9-Chloro-3,5-dimethylacridine

Cat. No.: B3360410
CAS No.: 88914-93-6
M. Wt: 241.71 g/mol
InChI Key: PQPYOWFULQNLGC-UHFFFAOYSA-N
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Description

9-Chloro-3,5-dimethylacridine is a heterocyclic aromatic compound featuring a chloro substituent at the 9-position and methyl groups at the 3- and 5-positions of the acridine core. Acridine derivatives are widely studied for their luminescent properties, biological activity (e.g., DNA intercalation), and applications in analytical chemistry . The chloro and methyl substituents in this compound likely enhance its lipophilicity and steric effects compared to simpler acridine derivatives, influencing its reactivity and binding affinity in biological or chemical systems.

Properties

IUPAC Name

9-chloro-3,5-dimethylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c1-9-6-7-11-13(8-9)17-15-10(2)4-3-5-12(15)14(11)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPYOWFULQNLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=CC=C3C(=C2C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546110
Record name 9-Chloro-3,5-dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88914-93-6
Record name 9-Chloro-3,5-dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 9-Chloro-3,5-dimethylacridine typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

9-Chloro-3,5-dimethylacridine undergoes various chemical reactions, including:

Common reagents used in these reactions include POCl3 for cyclization and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

9-Aminoacridinium Salts

9-Aminoacridinium salts, such as 9-aminoacridine hydrochloride, are well-documented for their strong DNA intercalation and chemiluminescent properties. These compounds exhibit planar aromatic systems that facilitate stacking interactions with DNA base pairs, making them valuable in molecular biology and oncology research.

Acridine-9-carboxylic Acid (CAS 5336-90-3)

Acridine-9-carboxylic acid features a carboxylic acid group at the 9-position, significantly altering its physicochemical properties. Key comparisons include:

Property 9-Chloro-3,5-dimethylacridine Acridine-9-carboxylic Acid
Molecular Weight ~230–240 g/mol (estimated) 223.23 g/mol
Substituents Cl, 2×CH₃ COOH
Lipophilicity (LogP) Higher (Cl and CH₃ groups) Lower (polar COOH group)
Solubility Likely low in water Moderate (due to COOH)
Enzyme Inhibition Potential Unlikely CYP inhibitor CYP2C9/CYP3A4 inhibitor

The carboxylic acid group in Acridine-9-carboxylic acid improves aqueous solubility but reduces membrane permeability (e.g., BBB penetration: 0.91 vs. estimated >1.5 for this compound) . The chloro and methyl groups in this compound may enhance its suitability for hydrophobic environments, such as lipid bilayers or organic synthesis.

9-Chloroacridine

9-Chloroacridine serves as a parent compound for this compound. The addition of methyl groups at the 3- and 5-positions introduces steric hindrance, which could:

  • Reduce reactivity in electrophilic substitution reactions.
  • Alter binding kinetics in biological targets (e.g., slower association with DNA).
  • Increase thermal stability due to enhanced molecular rigidity.

In analytical chemistry, 9-Chloroacridine has been used in spectrophotometric assays (e.g., for aspirin detection), where its UV-Vis absorption properties are critical. The dimethyl analog may exhibit shifted absorption maxima or reduced sensitivity due to substituent effects .

Data Table: Comparative Analysis

Compound Substituents Molecular Weight (g/mol) LogP Key Applications
This compound Cl, 2×CH₃ ~235 (estimated) ~3.5 Potential hydrophobic probes
Acridine-9-carboxylic acid COOH 223.23 2.1 Enzyme inhibition, solubility studies
9-Aminoacridinium chloride NH₂, Cl 224.08 1.8 DNA intercalation, chemiluminescence
9-Chloroacridine Cl 213.67 2.9 Spectrophotometric assays

Biological Activity

9-Chloro-3,5-dimethylacridine is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. Acridines are known for their potential as antimicrobial, anticancer, and antiviral agents. This article reviews the biological activity of this compound based on recent studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The molecular formula of this compound is C15H12ClNC_{15}H_{12}ClN, with a molecular weight of approximately 241.72 g/mol. Its structure features a chloro group and two methyl groups on the acridine ring, which may influence its biological interactions.

The biological activity of acridine derivatives often involves the following mechanisms:

  • Intercalation into DNA : Acridines can intercalate between DNA bases, disrupting replication and transcription.
  • Inhibition of Topoisomerases : Some acridine derivatives inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
  • Antimicrobial Activity : The presence of halogen atoms (like chlorine) in acridine compounds enhances their antibacterial properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests showed effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's lipophilicity contributes to its ability to penetrate bacterial membranes effectively.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Enterococcus faecalis8 µg/mL
Escherichia coli16 µg/mL

Anticancer Activity

Studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Case Studies

  • Antibacterial Efficacy : A study involving the treatment of MRSA infections with this compound demonstrated a reduction in bacterial load in infected tissue samples compared to untreated controls. This suggests its potential as an alternative treatment for antibiotic-resistant infections.
  • Cytotoxicity Assessment : In a comparative study assessing various acridine derivatives, this compound was among the top candidates exhibiting low cytotoxicity towards normal human fibroblast cells while maintaining high efficacy against cancer cells.

Q & A

Q. What are the standard synthetic routes for 9-Chloro-3,5-dimethylacridine, and how are they validated?

The synthesis of this compound typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:

  • Route A : Chlorination of 3,5-dimethylacridine using thionyl chloride (SOCl₂) under reflux conditions, followed by purification via column chromatography .
  • Route B : Direct halogenation of pre-functionalized acridine derivatives using PCl₅ in dichloromethane.

Q. Validation :

  • Spectroscopic Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR) to confirm substitution patterns and purity. For instance, methyl protons appear as singlets (δ 2.1–2.5 ppm), while aromatic protons show distinct splitting patterns .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 230.1).
  • Elemental Analysis : Confirming C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

Technique Purpose Key Parameters
HPLC Purity assessmentReverse-phase C18 column, UV detection at 254 nm, retention time ~8.2 min .
IR Spectroscopy Functional group identificationC-Cl stretch at 750–800 cm⁻¹, aromatic C-H at 3050 cm⁻¹ .
X-ray Crystallography Confirm crystal structureResolution < 1.0 Å, R factor < 0.05 .

Advanced Research Questions

Q. How can researchers optimize low yields in this compound synthesis via nucleophilic aromatic substitution?

Low yields often stem from steric hindrance or competing side reactions. Methodological improvements:

  • Catalyst Screening : Use Lewis acids like AlCl₃ to enhance electrophilicity of the aromatic ring .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloroethane to reduce hydrolysis .
  • Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation.
  • In-situ Monitoring : Use TLC (silica gel, hexane:ethyl acetate 4:1) to track intermediate formation .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-Validation : Compare data with computational models (DFT calculations for NMR chemical shifts) .
  • Isolation of Byproducts : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS .
  • Collaborative Analysis : Partner with crystallography labs to resolve ambiguities in substitution patterns .

Q. What experimental designs are recommended for studying the photophysical properties of this compound?

  • UV-Vis Spectroscopy : Measure absorption/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism. Use a concentration of 10⁻⁵ M to avoid aggregation .
  • Fluorescence Quantum Yield : Compare with reference standards (e.g., quinine sulfate) using an integrating sphere .
  • Time-Resolved Fluorescence : Employ time-correlated single-photon counting (TCSPC) to determine excited-state lifetimes .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Accelerated Stability Studies :
    • pH Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C indicates high stability) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, with p < 0.05 indicating significance .

Data Presentation Guidelines

  • Tables/Figures : Use color-coded graphs for photophysical data (e.g., emission spectra) but limit chemical structures to 2–3 per figure .
  • Reproducibility : Report reaction yields as mean ± SD (n = 3) and include raw spectral data in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Chloro-3,5-dimethylacridine
Reactant of Route 2
9-Chloro-3,5-dimethylacridine

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